molecular formula C4H3LiN2O2S B2716358 Lithium;5-amino-1,3-thiazole-2-carboxylate CAS No. 2551115-98-9

Lithium;5-amino-1,3-thiazole-2-carboxylate

Katalognummer B2716358
CAS-Nummer: 2551115-98-9
Molekulargewicht: 150.08
InChI-Schlüssel: IHWJUACOQJTPAO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Lithium;5-amino-1,3-thiazole-2-carboxylate” is a chemical compound with a molecular weight of 150.09 . It is a salt .


Synthesis Analysis

The synthesis of similar compounds involves the use of sodium hydride and dithioester . The yield is typically around 50-60%, with a melting point of 196–198 °C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H4N2O2S.Li/c5-2-1-6-3 (9-2)4 (7)8;/h1H,5H2, (H,7,8);/q;+1/p-1 . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, sulfur, and lithium atoms.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues .


Physical And Chemical Properties Analysis

The compound has a melting point of 196–198 °C . Its IR (KBr) cm −1 values are: 1696 (C=O ester), 3030 (C–H), 1506 (C=C), 1619 (C=N), 3210 (OH) .

Wissenschaftliche Forschungsanwendungen

Neuroprotective and Neurotrophic Effects

Research has demonstrated that lithium plays a significant role in neuroprotection and neurogenesis. Studies indicate that lithium treatment can lead to increases in brain gray matter volume, suggesting neurotrophic effects. These effects are hypothesized to occur due to lithium's impact on cellular pathways that support brain health and function. For instance, lithium has been shown to increase N-acetyl-aspartate levels in the human brain, a marker of neuronal health and function, supporting the theory that lithium's long-term benefits may be partly due to its neurotrophic/neuroprotective properties (Moore et al., 2000).

Modulation of Neurotransmission

Lithium's effects on neurotransmitter systems, particularly the glutamatergic and GABAergic systems, have been extensively studied. For example, lithium administration in healthy individuals has been observed to modulate levels of glutamate, glutamine, and GABA, suggesting lithium's ability to influence these crucial neurotransmitter systems. This modulation is thought to contribute to its therapeutic effects in mood disorders, highlighting its importance in neurochemical research (Shibuya-Tayoshi et al., 2008).

Influence on Cognitive Function

Lithium's potential in affecting cognitive functions has been explored in the context of amnestic mild cognitive impairment (MCI). Studies have found that lithium treatment can attenuate cognitive and functional decline in individuals with MCI, suggesting its utility in addressing conditions associated with high risk for Alzheimer's disease. This evidence supports the notion that lithium may have disease-modifying properties, making it a subject of interest in the study of neurodegenerative diseases (Forlenza et al., 2019).

Genetic and Molecular Studies

Research into lithium's effects at the genetic and molecular levels has provided insights into its mechanism of action. Studies have identified specific gene variants associated with the response to lithium treatment in bipolar disorder, underscoring the role of genetic factors in determining lithium efficacy. Such studies contribute to a deeper understanding of the molecular basis of lithium's therapeutic effects and the development of personalized treatment strategies (Serretti et al., 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 .

Eigenschaften

IUPAC Name

lithium;5-amino-1,3-thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S.Li/c5-2-1-6-3(9-2)4(7)8;/h1H,5H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWJUACOQJTPAO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(SC(=N1)C(=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3LiN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2551115-98-9
Record name lithium(1+) 5-amino-1,3-thiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.